Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate

Lipophilicity logP Drug-likeness

This (2R,4S)-configured N-Boc-piperidine building block features a unique combination of a sterically demanding 4-tert-butyl group and a reactive 2-hydroxymethyl handle — a regioisomeric pairing unavailable in standard 4-hydroxymethyl analogs. The pre-installed dual stereocenters eliminate late-stage chiral resolution, while the orthogonal Boc group allows selective deprotection under mild acidic conditions (TFA/HCl). The 4-tert-butyl substituent enforces equatorial conformation, directing incoming reagents to the less hindered face for superior diastereoselectivity. With a predicted logP of 2.5–3.1 and only one H-bond donor, it occupies optimal physicochemical space for cell-permeable probe and lead molecule construction. Ideal for med chem campaigns mapping steric tolerance at the piperidine 4-position.

Molecular Formula C15H29NO3
Molecular Weight 271.401
CAS No. 2411178-29-3
Cat. No. B2871876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate
CAS2411178-29-3
Molecular FormulaC15H29NO3
Molecular Weight271.401
Structural Identifiers
SMILESCC(C)(C)C1CCN(C(C1)CO)C(=O)OC(C)(C)C
InChIInChI=1S/C15H29NO3/c1-14(2,3)11-7-8-16(12(9-11)10-17)13(18)19-15(4,5)6/h11-12,17H,7-10H2,1-6H3/t11-,12+/m0/s1
InChIKeyZZWXTTPSWMZJDB-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate (CAS 2411178-29-3): Chiral Piperidine Building Block Procurement Guide


Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate (CAS 2411178-29-3) is a stereochemically defined, N-Boc-protected piperidine derivative bearing a hydroxymethyl group at the 2-position and a bulky tert-butyl substituent at the 4-position (molecular formula C₁₅H₂₉NO₃, MW 271.40) . It belongs to the class of chiral piperidine building blocks widely employed in asymmetric synthesis and medicinal chemistry for the construction of bioactive molecules [1]. The compound is supplied with a minimum purity of 95% and features two defined stereocenters (2R,4S) that are critical for downstream stereochemical control .

Why Generic Substitution Fails for Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate: The 4-Position tert-Butyl Advantage


Piperidine-based chiral building blocks are not interchangeable due to the profound influence of substituent identity and position on physicochemical properties, conformational behavior, and reactivity. Replacing the 4-tert-butyl group of the target compound with a hydroxyl group (as in CAS 1029429-62-6) reduces lipophilicity by approximately 1.3–2.0 logP units , alters hydrogen-bonding capacity (HBD count changes from 1 to 2), and eliminates the steric shielding that stabilizes specific ring conformations [1]. Regioisomeric analogs such as N-Boc-4-piperidinemethanol (hydroxymethyl at the 4-position) lack the 2-hydroxymethyl handle required for downstream functionalization at that vector, fundamentally altering synthetic utility . These differences directly impact membrane permeability, metabolic stability, and the stereochemical outcome of subsequent reactions in multi-step synthesis campaigns.

Product-Specific Quantitative Evidence Guide: Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate vs. Closest Analogs


Lipophilicity Advantage: 4-tert-Butyl vs. 4-Hydroxy Analog Enhances Membrane Permeability Prediction

The target compound replaces the polar 4-hydroxyl group of comparator CAS 1029429-62-6 with a lipophilic tert-butyl group, substantially increasing calculated logP. The 4-hydroxy analog has an experimentally derived LogP of 0.677 . The deprotected scaffold [(2S,4R)-4-tert-butylpiperidin-2-yl]methanol (i.e., target compound minus Boc) has an XLogP3 of 1.6 [1]. Adding the Boc group (estimated ΔlogP contribution ~+1.0) places the target compound's predicted logP in the range of 2.5–3.1, representing an increase of ≥1.8 log units versus the 4-hydroxy comparator. This is consistent with the logP of 1.976 measured for 4-tert-butylpiperidine itself [2].

Lipophilicity logP Drug-likeness Membrane permeability

Steric Shielding and Conformational Control: 4-tert-Butyl Provides Greater Steric Bulk than 4-Hydroxy or 4-Unsubstituted Analogs

The 4-tert-butyl group (van der Waals volume ~84 ų) introduces significantly greater steric bulk than the 4-hydroxy group (~22 ų) present in comparator CAS 1029429-62-6, or the hydrogen atom in N-Boc-piperidine-2-methanol (CAS 157634-00-9). This bulky substituent strongly biases the piperidine ring conformation, preferentially locking the tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions [1]. Such conformational locking enhances stereochemical predictability in subsequent reactions (e.g., N-alkylation, acylation, or metal-catalyzed cross-couplings) compared to less sterically constrained analogs, where ring-flipping can lead to mixtures of diastereomeric products [2].

Steric hindrance Conformational analysis Piperidine ring Asymmetric induction

Stereochemical Integrity: (2R,4S)-Defined Enantiomer Avoids Separation Costs Inherent to Racemic Material

The target compound is specified with the defined (2R,4S) absolute configuration . The racemic version, rac-tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate, cis, is also commercially available but would require chiral separation (e.g., preparative chiral HPLC or diastereomeric salt resolution) to obtain enantiopure material for asymmetric synthesis applications . Procuring the pre-resolved (2R,4S)-enantiomer eliminates the 50% yield loss, additional solvent consumption, and characterization overhead associated with racemate resolution, directly reducing both material costs and project timelines in enantioselective synthesis campaigns.

Stereochemistry Enantiomeric purity Asymmetric synthesis Chiral building block

Hydrogen Bond Donor/Acceptor Profile: Reduced HBD Count vs. 4-Hydroxy Analog Minimizes Undesired Polar Interactions

The target compound possesses one hydrogen bond donor (the hydroxymethyl -OH) and three hydrogen bond acceptors (the carbamate carbonyl, the carbamate ester oxygen, and the hydroxymethyl oxygen). In contrast, the 4-hydroxy analog (CAS 1029429-62-6) has an additional HBD from the 4-OH group, giving a total of 2 HBDs and 4 HBAs . Reducing the HBD count by one lowers the topological polar surface area (estimated TPSA ~49.8 Ų for the target vs. ~69.8 Ų for the 4-hydroxy analog) [1]. This reduction in HBD capacity can diminish undesired hydrogen bonding with off-target proteins or aqueous phase sequestration, a factor frequently considered in CNS drug design where excessive HBD count (>3) limits blood-brain barrier penetration [2].

Hydrogen bonding Drug design Physicochemical properties Off-target interactions

Purity Specification: 95% Minimum Purity with Defined Stereochemistry Matches or Exceeds Common Chiral Building Block Standards

The target compound is supplied at ≥95% purity , which is comparable to or exceeds the purity of commonly used N-Boc-piperidine building blocks such as N-Boc-piperidine-2-methanol (≥96% by GC ) and N-Boc-4-piperidinemethanol (97% assay ). Critically, the 95% purity specification applies to the enantiopure (2R,4S) form, not a racemate, meaning the effective purity of the desired stereoisomer is ≥95% rather than ~47.5% if sourced as a racemic mixture. This purity level is adequate for most research-scale synthetic transformations without additional purification.

Purity Quality control Chiral building block Procurement specification

Best Application Scenarios for Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate in Research and Industrial Procurement


Enantioselective Synthesis of 2,4-Disubstituted Piperidine Pharmacophores

The (2R,4S)-configured target compound serves as a direct precursor for constructing chiral 2,4-disubstituted piperidine cores found in numerous bioactive molecules. The hydroxymethyl handle at the 2-position enables Mitsunobu reactions, oxidation to the aldehyde for reductive amination, or conversion to a leaving group for nucleophilic displacement, while the Boc-protected nitrogen permits selective deprotection and further elaboration [1]. The steric bulk of the 4-tert-butyl group directs incoming reagents to the less hindered face, enhancing diastereoselectivity in subsequent transformations [2].

Cell-Permeable Probe Development Requiring Moderately Lipophilic Piperidine Scaffolds

With a predicted logP of 2.5–3.1 and only one hydrogen bond donor, the target compound occupies a favorable physicochemical space for designing cell-permeable small molecules [1]. It is particularly suited for constructing fluorescent or affinity probes where moderate lipophilicity balances membrane permeability with aqueous solubility, avoiding the excessive lipophilicity (logP >5) that can lead to non-specific binding and poor solubility. The reduced HBD count compared to 4-hydroxy analogs further supports passive diffusion across lipid bilayers [2].

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Steric Effects

In medicinal chemistry campaigns where the 4-position of the piperidine ring is a vector for SAR exploration, the 4-tert-butyl group represents the extreme steric end of the substituent spectrum (vs. H, OH, Me, etc.). Incorporating this building block early in a library enumeration allows rapid assessment of steric tolerance at the target binding site [1]. The conformational rigidity imparted by the equatorial tert-butyl group also simplifies interpretation of SAR data by minimizing conformational heterogeneity relative to less sterically demanding analogs [2].

Multi-Step Total Synthesis Requiring Orthogonal Protection Strategy

The Boc group on the piperidine nitrogen is orthogonal to many common protecting groups (e.g., Cbz, Fmoc, benzyl ethers), enabling selective deprotection under mild acidic conditions (TFA or HCl) without affecting the tert-butyl group or the hydroxymethyl functionality [1]. This orthogonality is valuable in complex total synthesis sequences where sequential unmasking of functional groups is required. The pre-installed (2R,4S) stereochemistry eliminates the need for late-stage chiral resolution, streamlining synthetic routes to enantiopure targets [2].

Quote Request

Request a Quote for Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.